Neoliquiritin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Inflammatory Properties:

Studies suggest Neoliquiritin may possess anti-inflammatory properties. Research has shown it can inhibit the production of inflammatory mediators like cytokines and interleukins []. This indicates potential for Neoliquiritin in managing inflammatory conditions like arthritis and inflammatory bowel disease. However, more research is needed to confirm its efficacy and safety in humans.

Antioxidant Activity:

Neoliquiritin exhibits antioxidant properties, which means it can help scavenge free radicals in the body. Free radicals are unstable molecules that can damage cells and contribute to various health problems. Studies have shown Neoliquiritin's ability to reduce oxidative stress in cells []. This suggests a potential role for Neoliquiritin in preventing or managing diseases associated with oxidative stress, such as neurodegenerative diseases.

Antiviral Effects:

Some research suggests Neoliquiritin may have antiviral properties. Studies have shown it can inhibit the replication of certain viruses, including influenza A virus []. However, more research is required to understand the mechanisms of this antiviral activity and its potential clinical applications.

Other Potential Applications:

Preliminary research suggests Neoliquiritin may have other potential applications, including:

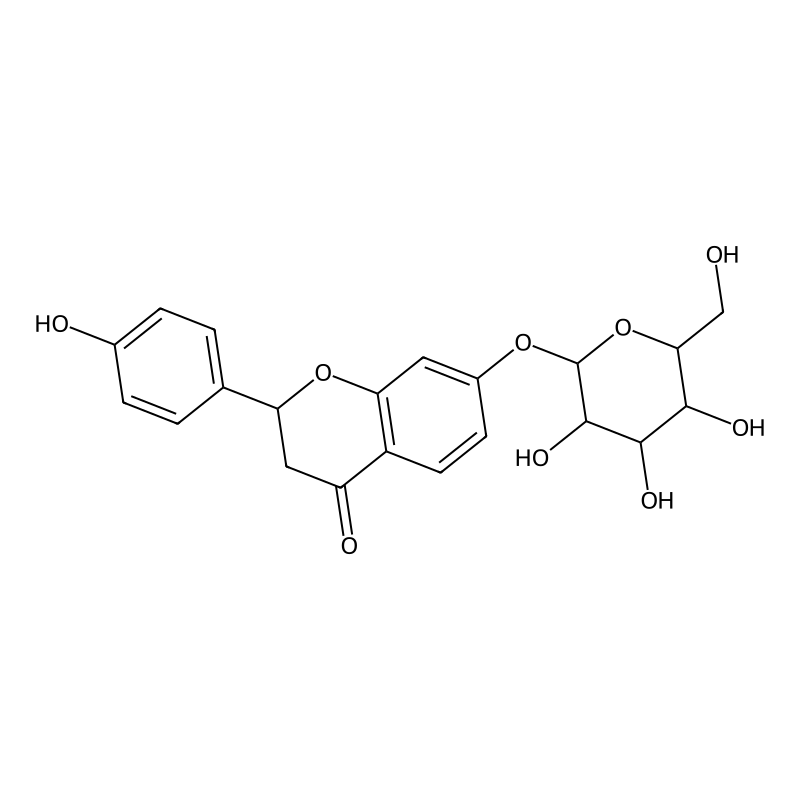

Neoliquiritin is a flavonoid compound primarily derived from the roots of licorice plants, particularly Glycyrrhiza glabra and Glycyrrhiza uralensis. Its chemical formula is and it is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Neoliquiritin is a glycoside of isoliquiritigenin, which contributes to its pharmacological effects. The compound exhibits a sweet taste and is often used in traditional medicine as well as in food products for its flavoring and health benefits .

- Oxidation: This process can lead to the formation of hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

- Reduction: Reduction reactions modify functional groups within neoliquiritin, typically using reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution: Specific positions on the neoliquiritin molecule can participate in substitution reactions with reagents like halogens and nucleophiles under controlled conditions .

These reactions are essential for synthesizing derivatives that may enhance or alter the biological activity of neoliquiritin.

Neoliquiritin exhibits a variety of biological activities:

- Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects: Neoliquiritin inhibits inflammatory pathways, which may help in managing chronic inflammatory conditions.

- Anticancer Properties: Research indicates that neoliquiritin can suppress tumor cell growth by inducing apoptosis (programmed cell death) and inhibiting protein synthesis . It has been shown to interact with various proteins involved in cell signaling pathways, including the KEAP-1/Nrf2 pathway, which plays a role in cellular defense mechanisms against oxidative damage.

Neoliquiritin is primarily extracted from licorice roots through several methods:

- Extraction: The roots are crushed and subjected to solvent extraction using ethanol or other suitable solvents.

- Concentration: The extracted solution is concentrated to enhance the compound's concentration.

- Crystallization: Controlled heating and cooling processes allow for the crystallization of neoliquiritin from the concentrated solution.

- Drying: The crystalline product is dried to yield pure neoliquiritin .

Industrial production often involves advanced extraction techniques to maximize yield and ensure product consistency.

Neoliquiritin has multiple applications across various fields:

- Pharmaceuticals: Due to its medicinal properties, it is used in developing treatments for inflammation, cancer, and oxidative stress-related diseases.

- Food Industry: It serves as a natural sweetener and flavoring agent in food products.

- Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare formulations aimed at reducing oxidative damage .

Studies have shown that neoliquiritin interacts with numerous biological targets, including:

- Proteins: It binds to various proteins involved in signaling pathways, influencing cellular responses to stress and inflammation.

- Enzymes: Neoliquiritin can inhibit or activate specific enzymes, affecting metabolic pathways within cells .

- Cellular Mechanisms: Its effects on gene expression and protein synthesis contribute to its anticancer activity.

These interactions highlight the compound's potential as a therapeutic agent.

Neoliquiritin shares structural similarities with several other flavonoids. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Liquiritin | Glycoside | Found in licorice; known for anti-inflammatory properties. |

| Isoliquiritigenin | Aglycone form | Exhibits strong antioxidant activity; precursor to neoliquiritin. |

| Quercetin | Flavonoid | Broad-spectrum antioxidant; more widely studied for cardiovascular benefits. |

| Kaempferol | Flavonoid | Known for anti-cancer effects; found in various fruits and vegetables. |

Neoliquiritin's unique combination of glycosidic structure and specific biological activities distinguishes it from these similar compounds, particularly in its therapeutic potential derived from licorice sources .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Wikipedia

Dates

2: Wang J, Li J, Wu X, Liu S, Li H, Gao W. Assessment of genetic fidelity and composition: Mixed elicitors enhance triterpenoid and flavonoid biosynthesis of Glycyrrhiza uralensis Fisch. tissue cultures. Biotechnol Appl Biochem. 2017 Mar;64(2):211-217. doi: 10.1002/bab.1485. Epub 2016 Sep 15. PubMed PMID: 26872048.

3: Zhu G, Ma S, Li X, Zhang P, Tang L, Cao L, Liu A, Sugita T, Tomoda T. The effect of ethanol extract of Glycyrrhiza uralensis on the voltage-gated sodium channel subtype 1.4. J Pharmacol Sci. 2018 Feb;136(2):57-65. doi: 10.1016/j.jphs.2017.11.008. Epub 2017 Dec 1. PubMed PMID: 29433959.